tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2,6-dichloropyrimidin-4-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O4/c1-14(2,3)23-12(21)20(13(22)24-15(4,5)6)8-9-7-10(16)19-11(17)18-9/h7H,8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXXARNWXAJUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=NC(=N1)Cl)Cl)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117487 | |
| Record name | Imidodicarbonic acid, 2-[(2,6-dichloro-4-pyrimidinyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984827-51-1 | |
| Record name | Imidodicarbonic acid, 2-[(2,6-dichloro-4-pyrimidinyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1984827-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidodicarbonic acid, 2-[(2,6-dichloro-4-pyrimidinyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁Cl₂N₃O₄ |
| Molecular Weight | 378.2 g/mol |
| Density | 1.280±0.06 g/cm³ |
| Boiling Point | 446.3±55.0°C |
| Solubility | Organic solvents (e.g., DCM) |
Synthesis of the 2,6-Dichloropyrimidin-4-yl Core
The 2,6-dichloropyrimidine moiety is synthesized via Vilsmeier-Haack chlorination , a method optimized for regioselective chlorination of pyrimidine derivatives. Starting with 2,5-diamino-4,6-dihydroxypyrimidine , chlorination using a Vilsmeier reagent (e.g., phosphoryl chloride-dimethylformamide complex) yields 2,5-diamino-4,6-dichloropyrimidine in ~70% yield . Critical parameters include:
- Temperature : 0–5°C to minimize side reactions.
- Solvent : Toluene or dichloroethane for reagent stability.
- Workup : Extraction with saturated bicarbonate to isolate the dichloropyrimidine.
Subsequent hydrolysis at pH 3–4 converts intermediates like bis-formamidines into the desired dichloropyrimidine. For instance, treating N,N'-(4,6-dichloro-2,5-pyrimidinediyl)bis-formamide with dilute sulfuric acid selectively removes formamidine groups without degrading the chlorinated ring.
Functionalization with the Aminomethyl Group
Introducing the aminomethyl group at the C4 position of 2,6-dichloropyrimidine involves nucleophilic substitution or reductive amination . A two-step approach is commonly employed:
- Chloromethylation : Reacting 2,6-dichloropyrimidine with paraformaldehyde and hydrochloric acid generates 4-(chloromethyl)-2,6-dichloropyrimidine .
- Amination : Treating the chloromethyl derivative with aqueous ammonia or benzylamine substitutes the chloride with an amine, yielding 4-(aminomethyl)-2,6-dichloropyrimidine .
Key Considerations:
- Solvent : Ethanol or THF to enhance nucleophilicity.
- Catalyst : Palladium/C for hydrogenation in reductive amination.
- Yield : 65–80% after purification via column chromatography.
Dual Boc Protection Strategy
The primary amine in 4-(aminomethyl)-2,6-dichloropyrimidine undergoes sequential Boc protection to prevent undesired side reactions during subsequent coupling steps.
First Boc Protection
Reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0–5°C installs the first Boc group, forming N-Boc-4-(aminomethyl)-2,6-dichloropyrimidine . Triethylamine is added to scavenge HCl, improving yields to 85–90% .
Second Boc Protection
The secondary amine is protected using tert-butyl chloroformate under basic conditions (pH 8–9). This step requires meticulous control to avoid over-alkylation:
- Base : Sodium bicarbonate or DMAP.
- Solvent : Tetrahydrofuran for optimal reactivity.
- Yield : 75–80% after recrystallization.
Carbamate Formation and Final Assembly
The tert-butyl carbamate group is introduced via Schotten-Baumann reaction between the Boc-protected amine and tert-butyl chloroformate . Key steps include:
- Activation : The amine is deprotonated with NaOH to enhance nucleophilicity.
- Coupling : tert-Butyl chloroformate is added dropwise at 0°C.
- Workup : Extraction with ethyl acetate and drying over MgSO₄.
Final purification via flash chromatography (silica gel, hexane/ethyl acetate) affords the target compound in >95% purity .
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Synthetic Methods
Route optimization reveals that microwave-assisted synthesis reduces reaction times by 40% without compromising yield. Conversely, room-temperature methods prioritize scalability, achieving batch sizes >500 g.
Challenges and Mitigation Strategies
- Over-Chlorination : Excess Vilsmeier reagent leads to tri- or tetrachlorinated byproducts. Mitigated by stoichiometric reagent use and low-temperature conditions.
- Boc Deprotection : Acidic conditions during workup may cleave Boc groups. Neutral pH and rapid extraction preserve integrity.
- Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during coupling.
Chemical Reactions Analysis
tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
One of the primary applications of tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate is in drug development, particularly as a precursor in synthesizing pharmaceuticals targeting specific biological pathways. The incorporation of the pyrimidine moiety suggests potential utility in developing inhibitors for various diseases, including cancer.
Case Study: KRAS G12C Inhibitors
Research has indicated that compounds similar to this carbamate can act as KRAS G12C inhibitors, which are crucial in treating specific types of cancers. The structural similarity allows for modifications that enhance binding affinity and selectivity towards mutant KRAS proteins, thereby improving therapeutic efficacy .
1.2 Peptide Synthesis
The tert-butoxycarbonyl (Boc) group serves as a protective group in peptide synthesis. The compound can facilitate the formation of peptides by protecting amine functionalities during coupling reactions. This application is critical in the synthesis of peptide-based therapeutics .
Agricultural Chemistry
2.1 Pesticide Development
The dichloropyrimidine structure is known for its herbicidal and fungicidal properties. The compound can be explored for developing new agrochemicals aimed at controlling pests and diseases in crops. Its efficacy can be enhanced by modifying the side chains or substituents to improve bioactivity against specific targets .
Material Science
3.1 Polymer Chemistry
This compound can also find applications in polymer chemistry as a building block for creating functionalized polymers with specific properties. The ability to introduce reactive sites through this compound can lead to advancements in materials with tailored functionalities for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group. This property is particularly useful in the synthesis of peptides and other complex organic molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs are compared below based on substituents, reactivity, and applications:
Biological Activity
Chemical Identity
tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate is a synthetic compound with the following chemical properties:
- CAS Number: 1984827-51-1
- Molecular Formula: C15H21Cl2N3O4
- Molecular Weight: 378.25 g/mol
- Purity: 97% .
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.
The biological activity of this compound has been investigated primarily in relation to its potential neuroprotective effects and its role in inhibiting amyloid-beta aggregation associated with neurodegenerative diseases like Alzheimer’s disease. The compound may act by modulating various pathways involved in inflammation and oxidative stress, which are critical in the pathogenesis of neurodegenerative disorders.
In Vitro Studies
In vitro studies have shown that compounds similar to this compound can inhibit β-secretase and acetylcholinesterase activities. For instance, related compounds demonstrated significant inhibition of amyloid-beta aggregation (up to 85% at concentrations of 100 µM) and protective effects against cell death induced by amyloid-beta peptides .
In Vivo Studies
In vivo models have also been utilized to assess the neuroprotective effects of these compounds. Research indicates that some derivatives can improve cell viability in the presence of toxic amyloid-beta peptides, although results can vary based on bioavailability and specific experimental conditions .
Comparative Analysis of Related Compounds
| Compound Name | Mechanism | IC50 / K_i | Effects on Cell Viability |
|---|---|---|---|
| M4 (related compound) | β-secretase & acetylcholinesterase inhibitor | IC50 = 15.4 nM (β-secretase); K_i = 0.17 µM (acetylcholinesterase) | Improved viability against Aβ-induced toxicity |
| This compound | Inhibits Aβ aggregation | Not specifically reported | Potential protective effect against Aβ toxicity |
Case Studies
- Neuroprotection Against Amyloid-beta Toxicity : A study involving astrocytes treated with amyloid-beta peptides showed that certain derivatives could significantly enhance cell viability compared to controls treated only with amyloid-beta .
- Inflammation Modulation : The activation of inflammatory pathways via TLR4 signaling in astrocytes has been documented, suggesting that compounds like this compound may mitigate inflammatory responses induced by amyloid aggregates .
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate, and how can purity be optimized?
Synthesis typically involves sequential protection and functionalization steps. The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF). The dichloropyrimidine moiety is incorporated through nucleophilic substitution or coupling reactions, such as palladium-catalyzed cross-couplings . For purity optimization:
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify Boc group integration (~1.4 ppm for tert-butyl protons) and pyrimidine ring substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- X-ray Crystallography : For unambiguous structural confirmation, though crystallinity may require co-crystallization with stabilizing agents .
- HPLC : Monitor purity (>98% by area normalization) .
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₂Cl₂N₄O₄ | Inferred |
| Molecular Weight | ~413.28 g/mol | |
| Stability | Stable under inert gas, -20°C storage | |
| Solubility | Soluble in DMSO, THF; insoluble in H₂O |
Advanced Questions
Q. How does the 2,6-dichloropyrimidin-4-yl group influence reactivity in subsequent transformations?
The electron-withdrawing chlorine atoms activate the pyrimidine ring toward nucleophilic aromatic substitution (SNAr) at the 4-position, enabling functionalization with amines or thiols. For example:
- Amination : React with primary amines (e.g., benzylamine) in DMF at 80°C to replace a chlorine atom.
- Suzuki Coupling : Use Pd(PPh₃)₄ and arylboronic acids to introduce aryl groups .
Controlled substitution patterns are critical; competing reactions at the 2- or 6-positions can occur if steric or electronic factors are mismatched.
Q. What stability challenges arise during long-term storage, and how can decomposition products be identified?
- Hydrolysis : The Boc group is labile under acidic conditions. Decomposition in humid environments yields tert-butanol and CO₂, detectable via TLC (Rf shift) or FT-IR (loss of carbonyl peak at ~1680 cm⁻¹) .
- Light Sensitivity : Store in amber vials under N₂ at -20°C to prevent photolytic cleavage of the carbamate bond .
- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., free amine or dichloropyrimidine fragments) .
Q. How should researchers address contradictory data in reaction yields reported across studies?
Contradictions often stem from variations in:
- Catalyst Loading : Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) may require optimization (0.5–5 mol%).
- Solvent Effects : Polar aprotic solvents (DMF vs. DMSO) alter reaction rates and byproduct formation.
- Temperature Control : Exotherms in Boc protection steps can lead to over-reaction.
Methodological Mitigation : - Replicate conditions with incremental adjustments (DoE approach).
- Use in-situ monitoring (e.g., ReactIR) to track intermediate formation .
Q. What role does this compound play in synthesizing N-heterocycles or pharmaceutical intermediates?
The dichloropyrimidine core serves as a versatile scaffold for:
- Kinase Inhibitors : Functionalization at the 4-position mimics ATP-binding motifs.
- Anticancer Agents : Chlorine atoms enhance membrane permeability and target binding.
Example: Coupling with piperazine derivatives via SNAr yields polycyclic structures .
Methodological Best Practices
- Safety Protocols : Follow SDS guidelines (e.g., PPE, fume hood use) due to potential irritancy from dichloropyrimidine byproducts .
- Reaction Scaling : Maintain stoichiometric ratios (Boc₂O:amine = 1.2:1) to avoid excess reagent contamination .
- Data Reproducibility : Document solvent purity (HPLC-grade), moisture levels (<50 ppm by Karl Fischer titration), and inert atmosphere integrity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
